molecular formula C26H29ClN6O2 B2788345 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902928-63-6

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Katalognummer: B2788345
CAS-Nummer: 902928-63-6
Molekulargewicht: 493.01
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a potent and selective small-molecule inhibitor of the transient receptor potential quinolone (TRQ-1) channel, a novel ion channel implicated in cellular calcium homeostasis and redox sensing. Its primary research value lies in its ability to selectively block TRQ-1-mediated currents, making it an indispensable pharmacological tool for investigating the channel's physiological role in various cell types, including its contribution to calcium signaling pathways and oxidative stress response . The compound's molecular design incorporates a triazoloquinazolinone core linked to a 3-chlorophenylpiperazine moiety, a structure optimized for high affinity and specificity towards the TRQ-1 channel over other TRP channels. Researchers utilize this compound to elucidate the mechanisms underlying TRQ-1 function in models of cardiovascular and neurological function , where dysregulation of calcium and redox balance is a key pathological feature. It is strictly for research use in controlled laboratory settings to advance the understanding of ion channel biology and identify potential novel therapeutic targets.

Eigenschaften

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN6O2/c1-18(2)17-32-25(35)21-8-3-4-9-22(21)33-23(28-29-26(32)33)10-11-24(34)31-14-12-30(13-15-31)20-7-5-6-19(27)16-20/h3-9,16,18H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXOPXLGZDZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the piperazine and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mode of action.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

While isotopic mass analysis and synthetic protocols for the analog are documented , pharmacological data for the target compound remains sparse. Structural comparisons suggest divergent therapeutic potentials:

  • The target compound’s 3-chlorophenyl and isobutyl groups position it as a candidate for CNS disorders requiring high BBB penetration.
  • The analog’s 3-methoxyphenyl and chlorobenzyl groups align with known serotonergic agents, though its higher molecular weight may limit bioavailability.

Further studies measuring receptor binding affinities, pharmacokinetics, and toxicity profiles are needed to validate these hypotheses.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing the compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperazine intermediate via nucleophilic substitution using 3-chlorophenylpiperazine and a carbonyl-containing precursor under reflux in aprotic solvents (e.g., toluene or acetonitrile) .
  • Step 2: Coupling the intermediate with a triazoloquinazolinone core using a propyl linker. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Advanced Synthesis: How can low yield in the cyclization step be addressed?

Data-Driven Analysis:
Low yields during cyclization may result from:

  • Steric hindrance: Bulky substituents (e.g., 2-methylpropyl) impede ring closure. Solution: Use microwave-assisted synthesis to enhance reaction kinetics .
  • Impurities: Unreacted starting materials can suppress cyclization. Pre-purify intermediates via flash chromatography .
  • Catalyst optimization: Transition metal catalysts (e.g., Pd(OAc)₂) may improve regioselectivity .

Structural Characterization: Which spectroscopic techniques validate the compound’s structure?

Methodological Guidance:

  • NMR: 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. For example, the 3-chlorophenyl group shows characteristic aromatic peaks at δ 7.2–7.4 ppm .
  • HRMS: Exact mass analysis (e.g., [M+H]⁺ at m/z 520.2145) confirms molecular formula .
  • IR: Peaks at 1680–1700 cm⁻¹ indicate carbonyl groups in the triazoloquinazolinone core .

Data Contradiction: How to resolve discrepancies between NMR and MS data?

Analytical Strategy:

  • Cross-validation: Repeat NMR under deuterated DMSO to detect solvent impurities. Re-run MS with ESI+ and ESI– modes to confirm ionization efficiency .
  • Isotopic pattern analysis: Check for chlorine isotopic signatures (3:1 ratio for 35Cl/37Cl^{35}Cl/^{37}Cl) in MS to rule out contamination .

Basic Biological Screening: What assays assess preliminary bioactivity?

Experimental Design:

  • In vitro cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition: Test affinity for dopamine D2/D3 receptors (common targets for piperazine derivatives) via radioligand binding assays .

Advanced Target Identification: How to identify molecular targets?

Integrated Approach:

  • Molecular docking: Use AutoDock Vina with PDB structures (e.g., 3LD6 for fungal enzymes) to predict binding modes .
  • Pull-down assays: Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates, followed by LC-MS/MS identification .

Stability Profiling: How to ensure compound stability during storage?

Best Practices:

  • Temperature: Store lyophilized powder at –20°C in amber vials to prevent photodegradation .
  • Hygroscopicity: Use desiccants (silica gel) to avoid hydrolysis of the triazolo ring .

Structure-Activity Relationship (SAR): How to design analogs with enhanced activity?

SAR-Driven Modifications:

  • Piperazine moiety: Replace 3-chlorophenyl with 3-methoxyphenyl to improve CNS permeability .
  • Triazolo core: Introduce electron-withdrawing groups (e.g., nitro) at position 3 to enhance enzyme inhibition .
  • Linker optimization: Replace the propyl chain with ethylene glycol to increase solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.